![molecular formula C20H15ClN2O2S B2709837 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902942-11-4](/img/no-structure.png)

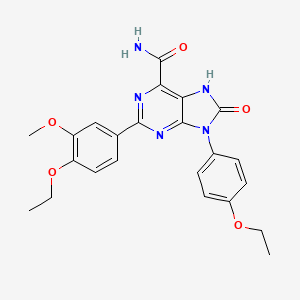

2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

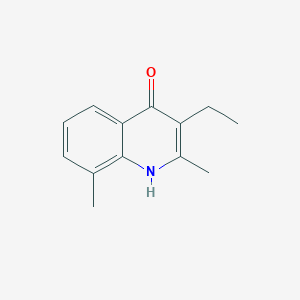

2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione, also known as APT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. APT is a heterocyclic compound that contains a chromeno[2,3-d]pyrimidine ring system and a thione group.

Scientific Research Applications

Catalyst-Free Synthesis

A catalyst-free, one-pot synthesis method for creating a series of functionalized chromenopyrimidines has been developed. This method emphasizes eco-friendliness and high atom economy, avoiding the need for catalysts and column chromatographic purification, thus highlighting the compound's potential in pharmaceutically relevant contexts (Brahmachari & Nayek, 2017).

Antimicrobial Activity

Research into novel chromenopyrimidines has demonstrated their significant antimicrobial and antitubercular activities. The synthesized compounds showed pronounced effects against various bacterial strains, including Mycobacterium tuberculosis, and fungi, indicating their potential as leads for developing new antimicrobial agents (Kamdar et al., 2011).

Chemosensor Application

A study on the synthesis of chromenopyrimidine derivatives explored their application as chemosensors for detecting Hg2+ ions. This research demonstrated the compounds' excellent sensitivity and selectivity towards Hg2+, offering a promising avenue for developing efficient mercury ion sensors in environmental monitoring (Jamasbi et al., 2021).

Green Synthesis

The green synthesis of chromenopyrimidine derivatives using tannic acid as a catalyst was explored to enhance the eco-friendliness of the synthesis process. This approach underscores the potential for sustainable production methods in creating these compounds, contributing to greener pharmaceutical manufacturing practices (Puvithra & Parthiban, 2020).

Fluorescent Properties

Innovative methods for synthesizing fluorescent chromenopyrimidine derivatives have been developed, highlighting their potential use in fluorescent probes and sensors. These compounds exhibit significant fluorescence emissions, making them valuable in biochemical and medical research for imaging and diagnostic purposes (Zonouzi et al., 2013).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione' involves the reaction of 3-(allyloxy)benzaldehyde with 7-chloro-3H-chromen-4-one in the presence of ammonium acetate and acetic acid to form 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromen-4-one. This intermediate is then reacted with thiourea in the presence of ethanol to yield the final product.", "Starting Materials": [ "3-(allyloxy)benzaldehyde", "7-chloro-3H-chromen-4-one", "ammonium acetate", "acetic acid", "thiourea", "ethanol" ], "Reaction": [ "Step 1: 3-(allyloxy)benzaldehyde + 7-chloro-3H-chromen-4-one + ammonium acetate + acetic acid -> 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromen-4-one", "Step 2: 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromen-4-one + thiourea + ethanol -> 2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione" ] } | |

CAS RN |

902942-11-4 |

Product Name |

2-(3-(allyloxy)phenyl)-7-chloro-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione |

Molecular Formula |

C20H15ClN2O2S |

Molecular Weight |

382.86 |

IUPAC Name |

7-chloro-2-(3-prop-2-enoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

InChI |

InChI=1S/C20H15ClN2O2S/c1-2-8-24-15-5-3-4-12(10-15)18-22-19-16(20(26)23-18)11-13-9-14(21)6-7-17(13)25-19/h2-7,9-10H,1,8,11H2,(H,22,23,26) |

InChI Key |

JBERLGBNFQLPFH-UHFFFAOYSA-N |

SMILES |

C=CCOC1=CC=CC(=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)

![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)

![2-Benzyl-5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2709766.png)

![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3,3-diphenylpropanamide](/img/structure/B2709769.png)

![2-[5-(3,4-Dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol](/img/structure/B2709771.png)

![4-Chloro-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]benzamide](/img/structure/B2709776.png)

![ethyl 4-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2709777.png)